molecular formula C13H24N2O3 B1396230 (S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate CAS No. 1349702-25-5

(S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate

Cat. No.: B1396230
CAS No.: 1349702-25-5
M. Wt: 256.34 g/mol
InChI Key: MVRZYWPCHJFVKP-JTQLQIEISA-N
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Description

(S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxetane ring and a piperidine moiety. The presence of these functional groups makes it a valuable building block in synthetic chemistry and a potential candidate for various applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate diol and a dehydrating agent.

    Amination: The oxetane ring is then subjected to an amination reaction to introduce the amino group.

    Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving the appropriate precursors.

    tert-Butyl Protection: The final step involves the protection of the amino group with a tert-butyl group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxetane ring and piperidine moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate: A similar compound without the (S)-configuration.

    tert-Butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate: A compound with a pyrrolidine ring instead of a piperidine ring.

    tert-Butyl 3-(oxetan-3-ylamino)morpholine-1-carboxylate: A compound with a morpholine ring.

Uniqueness

The uniqueness of (S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate lies in its specific stereochemistry and the presence of both the oxetane and piperidine rings. This combination of features makes it a versatile and valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl (3S)-3-(oxetan-3-ylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-4-5-10(7-15)14-11-8-17-9-11/h10-11,14H,4-9H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRZYWPCHJFVKP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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